molecular formula C11H9ClN2O B8375418 5-Chloro-2'-methoxy-2,4'-bipyridine

5-Chloro-2'-methoxy-2,4'-bipyridine

Cat. No.: B8375418
M. Wt: 220.65 g/mol
InChI Key: IQDLQRKPDYCMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2'-methoxy-2,4'-bipyridine is a heterocyclic compound featuring two pyridine rings connected at the 2- and 4'-positions. The first pyridine ring bears a chlorine substituent at position 5, while the second pyridine ring has a methoxy group (-OCH₃) at position 2'. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. The compound’s bipyridine backbone facilitates metal coordination, as seen in rare earth complexes with 2,4'-bipyridine ligands , which may extend to its chloro-methoxy derivative.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(5-chloropyridin-2-yl)-2-methoxypyridine

InChI

InChI=1S/C11H9ClN2O/c1-15-11-6-8(4-5-13-11)10-3-2-9(12)7-14-10/h2-7H,1H3

InChI Key

IQDLQRKPDYCMHW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Substitutes the methoxy group at 2' with fluorine.
  • Molecular Formula: C₁₀H₆ClFN₂ (vs. C₁₁H₉ClN₂O for the methoxy analog).
  • Molecular Weight: 208.62 g/mol (lower due to fluorine’s smaller atomic mass vs. methoxy) .

Electronic Effects :

  • Fluorine is highly electronegative, creating a strong electron-withdrawing effect.
  • Methoxy groups are electron-donating via resonance, altering the electron density of the pyridine rings.

Y(2,4'-bpy)Cl₃·8H₂O and La(2,4'-bpy)Cl₃·5H₂O (Rare Earth Complexes)

Structural Differences :

  • 2,4'-bipyridine acts as a ligand, coordinating via 2(N) and 4’(N) atoms to rare earth metals (Y, La) .
  • 5-Chloro-2'-methoxy-2,4'-bipyridine’s methoxy group may hinder metal coordination compared to unsubstituted 2,4'-bipyridine.

Thermal Stability :

  • Rare earth complexes decompose between 333–623 K, with dehydration steps at 333–363 K .
  • The methoxy substituent in this compound could lower thermal stability due to increased steric bulk.

Reactivity :

  • Metal coordination in rare earth complexes leads to polymeric structures, whereas the chloro-methoxy derivative may prioritize organic reactivity (e.g., Suzuki coupling) .

2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-pyridine

Structural Differences :

  • Incorporates a sulfanyl-methyl-oxadiazole moiety attached to the pyridine ring.
  • The oxadiazole ring enhances π-conjugation, unlike the bipyridine system .

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

Structural Differences :

  • Features an oxazolo ring fused to the pyridine, creating a planar, conjugated system.
  • Dual chloro substituents enhance electrophilicity compared to the single chloro group in the target compound .

Electronic Properties :

  • Fused oxazolo-pyridine systems exhibit strong fluorescence, whereas bipyridines are better suited for charge transfer in coordination complexes .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability Primary Applications
This compound C₁₁H₉ClN₂O ~220.66 (estimated) Cl (5), OCH₃ (2') Likely < 323 K* Coordination chemistry, Catalysis
5-Chloro-2'-fluoro-2,4'-bipyridine C₁₀H₆ClFN₂ 208.62 Cl (5), F (2') Not reported Pharmaceuticals
Y(2,4'-bpy)Cl₃·8H₂O YCl₃·(C₁₀H₈N₂)·8H₂O ~435.2 Unsubstituted 2,4'-bipyridine Stable up to 323 K Materials science
2-Chloro-5-(oxadiazole-sulfanyl)pyridine C₁₅H₁₁ClN₄O₂S 354.79 Cl, oxadiazole, sulfanyl Not reported Medicinal chemistry

*Inferred from decomposition trends in analogous complexes .

Key Findings and Implications

  • Substituent Effects : Electron-donating methoxy groups in this compound may reduce metal-binding efficiency compared to unsubstituted 2,4'-bipyridine but enhance solubility in organic solvents.
  • Thermal Behavior : Halogen substituents (Cl, F) improve thermal stability relative to hydroxyl or amine groups .
  • Application Divergence : Bipyridine derivatives prioritize coordination chemistry, while heterocyclic hybrids (oxadiazole, oxazolo) target bioactivity .

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